N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide -

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

Catalog Number: EVT-4493870
CAS Number:
Molecular Formula: C19H21N5O4S
Molecular Weight: 415.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((1,3-dimethyl-1H-pyrazol-5-yl)(methyl)carbamoyl)benzendiazonium hydrogen sulfate

Compound Description: This compound serves as a starting material in a study focusing on non-classical transformations of benzendiazonium hydrogen sulfates []. It leads to the formation of various spiro[isoindoline-pyrazol] derivatives and isochromeno[4,3-c]pyrazol-5(1H)-one, a potential benzodiazepine receptor ligand, through a series of reactions.

5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethoxyphthalimido-1,3,4-thiadiazol-2-amine

Compound Description: This compound is a final product in a series of reactions aimed at synthesizing and biologically evaluating ethoxyphthalimide derivatives of pyrazolylthiazoloisoxazoles and pyrazolylthiadiazoles []. It exhibits antimicrobial activity.

(Z)-methyl 2-[(Z)-2-hydrazono-4-oxo-]-(3-substituted-1H-pyrazol-5-yl)thiazolidin-5-ylidine)acetate

Compound Description: This compound is one of the products obtained from a multi-step reaction starting with N-(3-substituted-1H-pyrazol-5-yl)-hydrazinecarbothioamides and dimethyl acetylenedicarboxylate []. The reaction involves nucleophilic attacks and condensations to yield a series of pyrazolylthiazole and pyrazolyl-1,2,4-trizepine derivatives.

(5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (Compound 2)

Compound Description: This compound, identified as Compound 2 in the study [], is a metabolite of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide (Compound 1). It exhibits activity in behavioral animal tests but also demonstrates toxicity [].

1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol (Compound 28)

Compound Description: This compound, denoted as Compound 28 in the paper [], is a lead compound within a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols synthesized and evaluated for their potential antipsychotic activity []. It exhibits antipsychotic-like effects in mice without binding to D2 dopamine receptors, which distinguishes it from typical antipsychotic agents [].

1,3-dimethyl[1]benzopyrano[2,3-c]pyrazol-4-(1H)-one (Compound 65)

Compound Description: This compound, designated as Compound 65 in the study [], arises from an unexpected ring-closure reaction during the attempted synthesis of a 2-fluorophenyl analog of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone [].

N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)-acetamide(Z)-2-butenedioate (FP-1)

Compound Description: This compound, referred to as FP-1 in the study [], serves as the focal point in investigating the structural features responsible for inducing mammary gland neoplasia in male rats [, ]. It was initially developed as a potential antipsychotic agent.

N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)-acetamide(Z)-2-butenedioate diethyl glycine analog (FP-2)

Compound Description: This compound, denoted as FP-2 in the research [], is a structural analog of FP-1, designed to investigate the structure-activity relationship for the induction of mammary gland neoplasia in male rats [].

5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627)

Compound Description: This compound, designated as PD 71627 [], is a potential neuroleptic drug and a potent mutagen. It is structurally related to N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2-([3-(2-methyl-1-piperidinyl)-propyl]amino)-acetamide(Z)-2-butenedioate (FP-1) but lacks the extended side chain.

N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2- ([3-(2-methyl-1- piperidinyl)-propyl]amino) acetamide-(Z)-2-butanedioate (1:2) (PD 108298)

Compound Description: This compound, identified as PD 108298 in a study exploring the mutagenic potential of aminopyrazoles [], belongs to a group of aminopyrazole derivatives proposed as neuroleptic drugs. It is structurally related to 5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone (PD 71627) but has an extended side chain containing a piperidinyl group.

2-(diethylamino)-N-[4-(2- fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]acetamide hydrochloride (PD 109394)

Compound Description: This compound, designated as PD 109394 [], is an aminopyrazole derivative investigated for its mutagenic activity. It is similar in structure to N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]-2- ([3-(2-methyl-1- piperidinyl)-propyl]amino) acetamide-(Z)-2-butanedioate (1:2) (PD 108298) but features a diethylaminoacetamide side chain instead of the piperidinylpropyl group.

2-(1,3-dimethyl-1H-pyrazol-4-yl)-6-[2-((R)-2-methyl-pyrrolidin-1-yl)-ethyl]-quinoline (A-748835)

Compound Description: This compound, referred to as A-748835 in the study [], is a novel non-imidazole histamine H3 receptor antagonist. It demonstrates high selectivity and potency for both human and rat H3 receptors, making it a potential therapeutic agent [].

Properties

Product Name

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[[5-[(4-methoxyphenoxy)methyl]furan-2-carbonyl]amino]thiourea

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C19H21N5O4S/c1-12-16(10-24(2)23-12)20-19(29)22-21-18(25)17-9-8-15(28-17)11-27-14-6-4-13(26-3)5-7-14/h4-10H,11H2,1-3H3,(H,21,25)(H2,20,22,29)

InChI Key

NHWCEWXAOMREOO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)NNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.